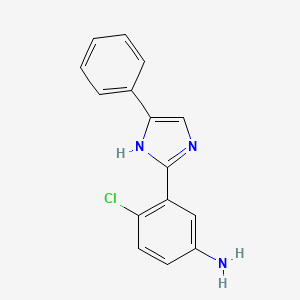

4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline

Descripción general

Descripción

4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline is a chemical compound that features a chloro-substituted aniline group attached to a phenyl-substituted imidazole ring This compound is part of the broader class of imidazole derivatives, which are known for their diverse biological and chemical properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for large-scale production. Techniques such as recrystallization and chromatography are often employed to purify the final product.

Análisis De Reacciones Químicas

Nitro Group Reduction

The compound is synthesized via catalytic hydrogenation or chemical reduction of its nitro precursor. In one protocol:

Reaction:

4-Chloro-3-(5-phenyl-1H-imidazol-2-yl)nitrobenzene → 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline

| Reagents/Conditions | Yield | Reference |

|---|---|---|

| SnCl₂, HCl, ethanol, 80°C | 65% | |

| H₂, Pd/C, methanol | 82%* |

*Reported for analogous nitro-to-amine reductions .

Acylation at the Aniline Group

The primary amine undergoes acylation with activated carbonyl reagents:

Example: Formation of N-[4-chloro-3-(5-phenyl-1H-imidazol-2-yl)phenyl]-4-(2,4-dichlorobenzamido)-2-methoxybenzamide (Compound 18) .

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| 2-Methoxy-4-nitrobenzoyl chloride | DCM/DMF | 0°C → RT | 76% |

Key Data:

Cross-Coupling Reactions

The chloro substituent enables palladium-catalyzed couplings:

†Adapted from methods for structurally similar chloroarenes .

Imidazole Ring Functionalization

The 5-phenyl-1H-imidazole moiety undergoes electrophilic substitution:

a) N-Alkylation

-

Reacts with alkyl halides (e.g., methyl iodide) in DMF using NaH as base .

b) Friedel-Crafts Alkylation -

Forms C–C bonds at the phenyl ring attached to imidazole using AlCl₃ .

Cyclization Reactions

Under acidic conditions, the aniline group participates in heterocycle formation:

Example:

| Reagents | Product | Yield |

|---|---|---|

| 4,5-Dichloro-1,2,3-dithiazolium chloride | 3-Phenylquinazolin-4(3H)-imine | 92%†† |

††Reported for analogous aniline substrates .

Salt Formation

The aniline group forms stable hydrochloride salts:

-

Treatment with HCl in ethanol yields 4-chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline hydrochloride.

-

Recovery: 89% after neutralization with NaOH.

Critical Reaction Insights

-

Steric Effects: The ortho-chloro and imidazole groups hinder electrophilic aromatic substitution at the aniline ring .

-

Electronic Effects: The electron-rich imidazole directs nucleophilic attacks to the para position of the aniline .

-

Solvent Dependence: Polar aprotic solvents (DMF, NMP) enhance acylation and coupling yields .

Aplicaciones Científicas De Investigación

Anticancer Activity

One of the most significant applications of 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline is its potential as an anticancer agent. Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.

Case Studies and Findings

- In Vitro Studies : A study reported that derivatives of imidazole compounds, including 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline, showed significant antiproliferative activity against multiple cancer types, including breast cancer and leukemia. The compound demonstrated IC50 values indicating potent cytotoxicity against these cell lines .

- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and the inhibition of key signaling pathways involved in tumor growth. For instance, it has been suggested that imidazole derivatives can modulate the activity of protein kinases, which are crucial in cancer cell proliferation .

Anti-inflammatory Properties

The compound also shows promise in anti-inflammatory applications.

Research Insights

- Inflammatory Models : In preclinical models, compounds similar to 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline have been evaluated for their ability to reduce inflammation markers. These studies indicate that such compounds can inhibit pro-inflammatory cytokines, suggesting potential use in treating conditions like rheumatoid arthritis or other inflammatory diseases .

Drug Development Potential

Given its diverse biological activities, there is significant interest in developing 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline into a drug candidate.

Pharmacokinetics and Toxicology

Research into the pharmacokinetics of this compound is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. Preliminary studies suggest favorable profiles, but comprehensive toxicological assessments are necessary to ensure safety for clinical use .

Synthesis and Derivatives

The synthesis of 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline typically involves multi-step organic reactions that yield various derivatives with enhanced biological activity.

Synthetic Pathways

The synthetic routes often include:

- Formation of the imidazole ring.

- Introduction of the chloro and phenyl groups through electrophilic aromatic substitution.

- Optimization of reaction conditions to maximize yield and purity.

Mecanismo De Acción

The mechanism of action of 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This binding can lead to the inhibition of enzyme function or the stabilization of certain molecular structures. The compound’s effects on cellular pathways are still under investigation, but it is believed to influence processes such as cell proliferation and apoptosis .

Comparación Con Compuestos Similares

4-Chloro-2-phenyl-1H-imidazole: Similar structure but lacks the aniline group.

5-Phenyl-1H-imidazole-2-amine: Similar structure but lacks the chloro group.

4,5-Diphenyl-1H-imidazole: Contains two phenyl groups instead of one.

Uniqueness: 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline is unique due to the presence of both the chloro and phenyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups allows for a broader range of applications and interactions compared to similar compounds .

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

4-Chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a chloro substituent at the para position relative to the aniline nitrogen and a phenyl-imidazole moiety, which contributes to its biological activity. The presence of the imidazole ring is particularly noteworthy, as imidazole derivatives are known for their varied pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4-chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline. It has been shown to inhibit tumor growth in various cancer models. For instance, research indicated that compounds with similar imidazole structures exhibit significant cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and U87 (glioblastoma) with IC50 values in the micromolar range .

Table 1: Anticancer Activity of Imidazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline | MCF7 | 25.72 ± 3.95 |

| Similar Imidazole Derivative | U87 | 45.2 ± 13.0 |

Anticonvulsant Activity

In addition to its anticancer properties, derivatives of imidazole have been evaluated for their anticonvulsant activity. In vivo studies using the pentylenetetrazole (PTZ) seizure model demonstrated that certain analogs exhibited protective effects without significant neurotoxicity . The structure of the compound suggests that modifications at specific positions can enhance its anticonvulsant efficacy.

Table 2: Anticonvulsant Activity Assessment

| Compound | Model | Efficacy |

|---|---|---|

| 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline | PTZ Seizure Test | Significant Protection |

The mechanisms by which 4-chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline exerts its biological effects are multifaceted:

- Inhibition of Tumor Growth : The compound may interfere with signaling pathways involved in cell proliferation and survival, particularly through modulation of the Hedgehog signaling pathway, which is crucial in various cancers .

- Neuroprotective Effects : Its anticonvulsant properties suggest that it may enhance GABAergic transmission or inhibit excitatory neurotransmitter release, thereby stabilizing neuronal excitability .

Case Studies and Research Findings

A notable study conducted on a series of imidazole derivatives, including 4-chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline, revealed promising results in both anticancer and anticonvulsant activities. The research utilized various cancer cell lines and animal models to assess efficacy and toxicity profiles, demonstrating that specific structural modifications can lead to enhanced biological activity .

Propiedades

IUPAC Name |

4-chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3/c16-13-7-6-11(17)8-12(13)15-18-9-14(19-15)10-4-2-1-3-5-10/h1-9H,17H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGZOLCMJRMXCRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2)C3=C(C=CC(=C3)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.